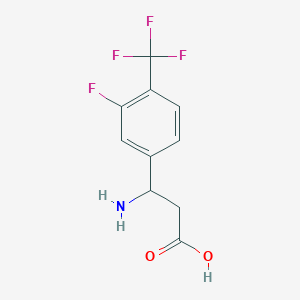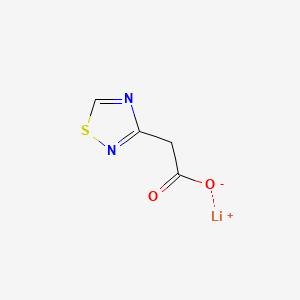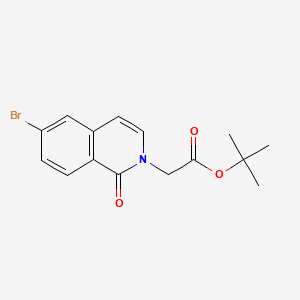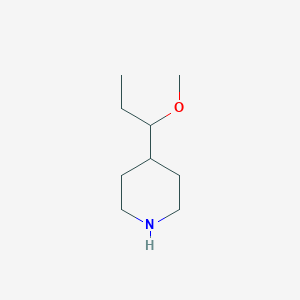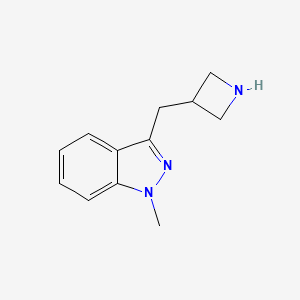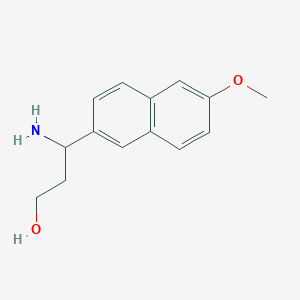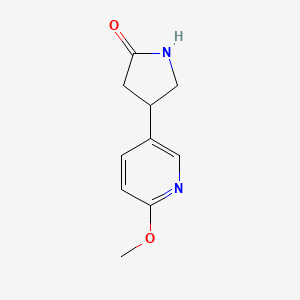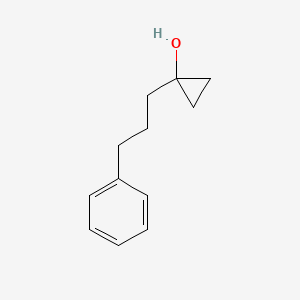
1-(3-Phenylpropyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)cyclopropan-1-ol is an organic compound featuring a cyclopropane ring attached to a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with cyclopropanol under basic conditions. Another method includes the use of carbenes or carbenoids to form the cyclopropane ring from alkenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylpropyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives
Scientific Research Applications
1-(3-Phenylpropyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1-(3-Phenylpropyl)cyclopropan-1-ol can be compared with other cyclopropane-containing compounds:
Cyclopropylmethanol: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Cyclopropylbenzene: Contains a cyclopropane ring attached directly to a benzene ring, differing in its chemical behavior and uses.
Spirocyclopropanes: Feature a cyclopropane ring fused to another ring system, exhibiting unique properties and applications
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(3-phenylpropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12(9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
CDKYBPMSPLEUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


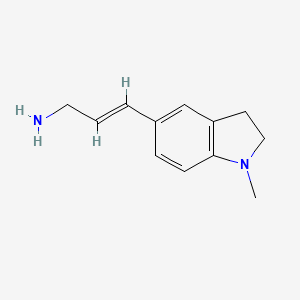
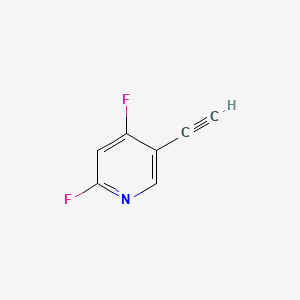
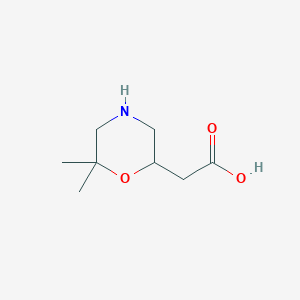
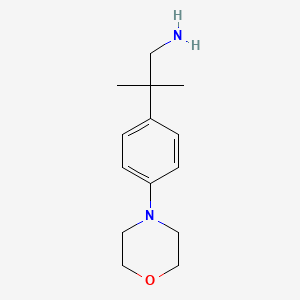
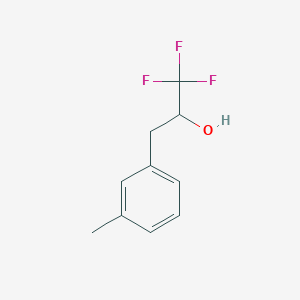
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
